molecular formula C20H22N2O5 B2385699 3,4-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896271-47-9

3,4-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2385699
CAS No.: 896271-47-9
M. Wt: 370.405
InChI Key: IVGWOCVKKZYRDA-UHFFFAOYSA-N
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Description

The target compound is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an amide bond to a 5-oxopyrrolidin-3-yl moiety. The pyrrolidine ring is further substituted with a 3-methoxyphenyl group. The compound’s synthesis likely involves coupling a 3,4-dimethoxybenzoic acid derivative with a functionalized pyrrolidinone intermediate, as seen in analogous syntheses (e.g., ).

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-6-4-5-15(11-16)22-12-14(10-19(22)23)21-20(24)13-7-8-17(26-2)18(9-13)27-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGWOCVKKZYRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the reaction can vary depending on the specific conditions used .

Chemical Reactions Analysis

3,4-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3,4-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

3,4-Dimethoxy-N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896365-24-5)
  • Structural Difference : The pyrrolidine substituent is a 4-methylphenyl group instead of 3-methoxyphenyl.
  • Steric Effects: Similar steric bulk, but the lack of a methoxy group may alter binding pocket interactions.
  • Applications : Likely explored for similar therapeutic targets but with modified pharmacokinetics due to reduced polarity .
2,4-Dimethoxy-N-{5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide (ID: D294-0971)
  • Structural Difference : The benzamide has 2,4-dimethoxy groups, and the pyrrolidine is integrated into a thiadiazole ring.
  • Impact: Electronic Effects: The 2,4-dimethoxy arrangement creates a distinct dipole compared to 3,4-substitution.
  • Applications : Likely targets enzymes like cyclooxygenase or kinases, where heterocycles improve binding .

Variations in the Pyrrolidinone Substituents

N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide
  • Structural Difference : Replaces 3-methoxyphenyl with 3,4-dimethoxyphenyl and introduces a sulfonyl-piperidine group on the benzamide.
  • Impact :
    • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, increasing acidity and solubility.
    • Steric Effects : The bulkier piperidine-sulfonyl moiety may hinder membrane permeability.
  • Applications: Potential use in targeting sulfonamide-sensitive enzymes like carbonic anhydrase .

Heterocyclic Modifications

4-Fluoro-N-{5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide (ID: D294-0773)
  • Structural Difference : Incorporates a fluorine atom on the benzamide and a thiadiazole-pyrrolidine hybrid.
  • Impact :
    • Electronic Effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets.
    • Heterocyclic Influence : Thiadiazole improves metabolic stability and may confer anti-inflammatory activity.
  • Applications : Likely investigated for antimicrobial or anticancer properties .

Research Findings and Pharmacological Implications

  • COPD Treatment : Analogs with 3,4-dimethoxybenzamide moieties (e.g., compound 31 in ) are synthesized for COPD, suggesting bronchodilatory or anti-inflammatory mechanisms via PDE4 inhibition or MAP kinase modulation .
  • Metabolic Stability : Thiadiazole-containing analogs () demonstrate enhanced stability due to sulfur’s resistance to oxidative metabolism, a trait absent in the target compound’s structure.

Data Table: Key Structural and Property Comparisons

Compound Name Benzamide Substituents Pyrrolidine Substituent Heterocycle Molecular Weight Key Properties/Applications
Target Compound 3,4-Dimethoxy 3-Methoxyphenyl None ~380 g/mol Potential kinase inhibition, COPD
3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide 3,4-Dimethoxy 4-Methylphenyl None 354.4 g/mol Modified solubility, similar targets
2,4-Dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide 2,4-Dimethoxy 2-Methylphenyl Thiadiazole 438.5 g/mol Enhanced stability, kinase targets
N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide 4-(Piperidinylsulfonyl) 3,4-Dimethoxyphenyl None ~500 g/mol Increased solubility, enzyme inhibition

Biological Activity

3,4-Dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzamide backbone : Provides stability and influences the compound's interaction with biological targets.
  • Methoxy groups : Enhance lipophilicity and may influence receptor binding.
  • Pyrrolidinone moiety : Contributes to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity.
  • Receptor Interaction : It is suggested that the compound can bind to cellular receptors, influencing various signaling pathways.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzamide have been shown to inhibit bacterial growth by targeting bacterial enzymes such as DNA topoisomerases. This suggests a potential for this compound in treating infections caused by resistant bacterial strains.

Anticancer Potential

Research into related compounds has demonstrated anticancer activity through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by targeting specific signaling pathways involved in cell proliferation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, highlighting their biological activities:

  • Study on DNA Topoisomerase Inhibition :
    • A related compound was shown to preferentially inhibit E. coli topoisomerase I over human topoisomerase I, demonstrating selectivity that could be beneficial in reducing cytotoxicity in mammalian cells .
  • Antimicrobial Efficacy :
    • Compounds structurally related to this compound have been tested for minimum inhibitory concentrations (MICs) against various pathogens, showing promising results in inhibiting bacterial growth at low concentrations .

Data Table: Biological Activities Overview

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialDMAInhibits E. coli DNA topoisomerase I
AnticancerVarious derivativesInduces apoptosis; inhibits tumor growth
Enzyme InhibitionSimilar benzamidesMimics natural substrates to block enzyme activity

Q & A

Q. Methodological Approach :

  • Analog Synthesis : Systematic substitution (e.g., replacing -NO₂ with -CN or -NH₂) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to kinase ATP pockets .

Advanced: How can contradictory data on synthetic yields (e.g., 40% vs. 70%) be resolved?

Methodological Answer:
Contradictions arise from:

  • Reagent Quality : Impurities in coupling agents reduce efficiency. Use freshly distilled DMF or molecular sieves .
  • Reaction Monitoring : Real-time TLC/HPLC identifies intermediates; incomplete coupling necessitates extended reaction times .
  • Statistical Optimization : Design of Experiments (DoE) with variables (temperature, solvent ratio) pinpoints optimal conditions .

Advanced: What crystallographic strategies (e.g., software, protocols) are used for structural elucidation?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) .
  • Software : SHELXL for refinement (hydrogen bonding networks, thermal ellipsoids) .
  • Key Metrics :
    • R-factor : <0.05 for high-resolution data .
    • Torsion Angles : Confirm planarity of benzamide and pyrrolidinone rings .

Advanced: What strategies identify biological targets (e.g., enzymes, receptors) for this compound?

Methodological Answer:

  • Pull-Down Assays : Biotinylated analogs + streptavidin beads to isolate binding proteins (LC-MS/MS analysis) .
  • Kinase Profiling : Broad-spectrum kinase inhibition panels (e.g., Eurofins KinaseProfiler) .
  • CRISPR Screening : Genome-wide KO libraries identify synthetic lethal targets .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH <3 (amide hydrolysis); stable at pH 7.4 (PBS buffer, 24 h, 37°C) .
  • Oxidative Stress : Nitro group reduction (e.g., by liver microsomes) forms reactive intermediates (trapped via glutathione adducts) .
  • Light Sensitivity : Store in amber vials; UV-Vis monitoring (λmax 320 nm) detects photodegradation .

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